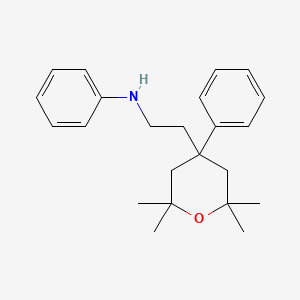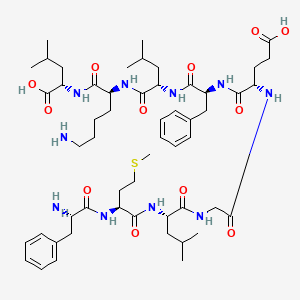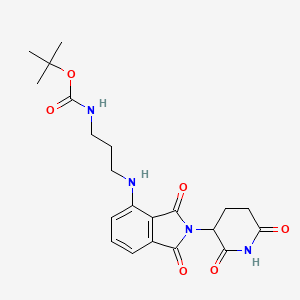
Thalidomide-NH-(CH2)3-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-(CH2)3-NH-Boc is a derivative of thalidomide, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. This compound is a key intermediate in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to target and degrade specific proteins within cells .
Méthodes De Préparation
The synthesis of Thalidomide-NH-(CH2)3-NH-Boc involves several steps:
Starting Material: The synthesis begins with thalidomide, which is modified to introduce a Boc-protected amine group.
Reaction Conditions: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production: Industrial production methods involve scaling up the laboratory synthesis process, ensuring high purity and yield through optimized reaction conditions and purification techniques
Analyse Des Réactions Chimiques
Thalidomide-NH-(CH2)3-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group is replaced with other functional groups.
Major Products: The primary product of deprotection is Thalidomide-NH-(CH2)3-NH2, which can further react to form various derivatives
Applications De Recherche Scientifique
Thalidomide-NH-(CH2)3-NH-Boc has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of Cereblon in the ubiquitin-proteasome system and its involvement in various cellular processes.
Medicine: PROTAC molecules synthesized using this compound are being explored as potential therapeutic agents for targeting and degrading disease-causing proteins.
Mécanisme D'action
Thalidomide-NH-(CH2)3-NH-Boc exerts its effects by acting as a ligand for Cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-(CH2)3-NH-Boc is unique due to its Boc-protected amine group, which allows for selective deprotection and subsequent reactions. Similar compounds include:
Thalidomide-NH-(CH2)2-NH-Boc: A similar compound with a shorter linker, used for similar applications in PROTAC synthesis.
Thalidomide-NH-(CH2)4-NH-Boc: A compound with a longer linker, providing different spatial arrangements for targeting proteins.
Lenalidomide-NH-(CH2)3-NH-Boc: A derivative of lenalidomide, used for targeting different proteins within the ubiquitin-proteasome system
Propriétés
Formule moléculaire |
C21H26N4O6 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27) |
Clé InChI |
KJDJOCQCMNPOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



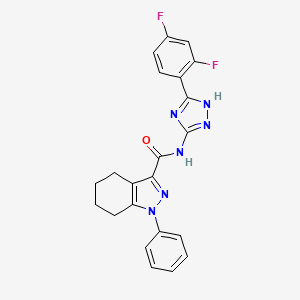
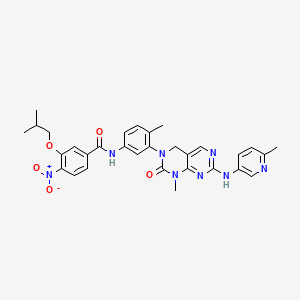
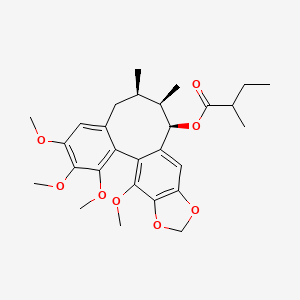
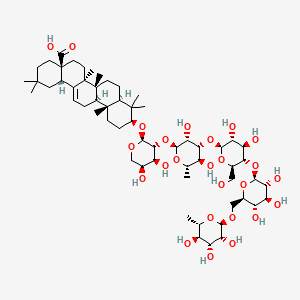
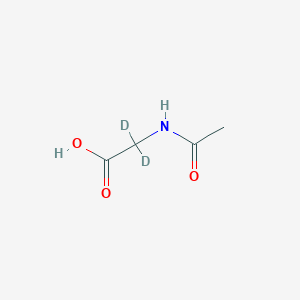
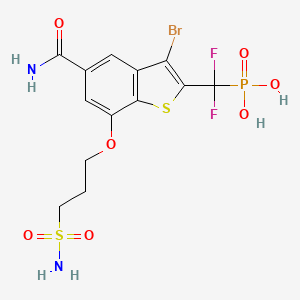
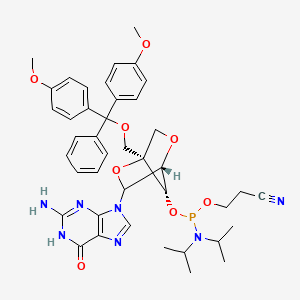
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)

